molecular formula C5H11BrO2 B14328944 1-Bromopentane-2,3-diol

1-Bromopentane-2,3-diol

Cat. No.: B14328944
M. Wt: 183.04 g/mol
InChI Key: GLSCQKMWOKAZAJ-UHFFFAOYSA-N
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Description

1-Bromopentane-2,3-diol is an organic compound that belongs to the class of brominated diols It is characterized by the presence of a bromine atom attached to the first carbon of a pentane chain, with hydroxyl groups on the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentane-2,3-diol can be synthesized through several methods:

    Halogenation of Alkenes: One common method involves the halogenation of pent-2-ene followed by hydrolysis. The reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to add bromine across the double bond, forming 1,2-dibromopentane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields this compound.

    Oxidation of Alcohols: Another method involves the oxidation of 1-bromo-2,3-pentanediol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentane-2,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of pentane-2,3-diol.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium dichromate (K₂Cr₂O₇).

    Reduction Reactions: The compound can be reduced to form pentane-2,3-diol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Pentane-2,3-diol.

    Oxidation: Pentane-2,3-dione or pentanoic acid.

    Reduction: Pentane-2,3-diol.

Scientific Research Applications

1-Bromopentane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromopentane-2,3-diol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Oxidative Stress Modulation: It can modulate oxidative stress by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

1-Bromopentane-2,3-diol can be compared with other similar compounds such as:

    1-Bromopentane: Unlike this compound, 1-Bromopentane lacks hydroxyl groups and is primarily used as an alkylating agent in organic synthesis.

    Pentane-2,3-diol: This compound lacks the bromine atom and is used as a solvent and intermediate in organic synthesis.

    1,2-Dibromopentane: This compound has two bromine atoms and is used in the synthesis of alkenes and alkynes through elimination reactions.

Properties

Molecular Formula

C5H11BrO2

Molecular Weight

183.04 g/mol

IUPAC Name

1-bromopentane-2,3-diol

InChI

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3

InChI Key

GLSCQKMWOKAZAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CBr)O)O

Origin of Product

United States

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